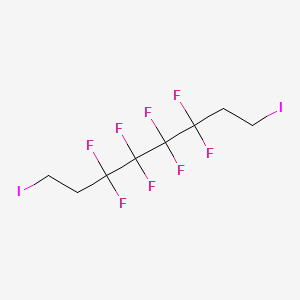
Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate
概要
説明
Thiazole derivatives are a significant class of compounds in heterocyclic chemistry, particularly due to their wide range of applications in medicinal chemistry. Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate is a compound that belongs to this class and is structurally characterized by the presence of a thiazole ring, a trifluoromethyl group, and an ethyl ester moiety. These compounds have been synthesized and studied for various biological activities, including antitumor, antimicrobial, antioxidant, and potential antiviral properties .
Synthesis Analysis
The synthesis of thiazole derivatives often involves cyclization reactions, alkylation, and condensation steps. For instance, ethyl 2-(2-arylidenehydrazinyl)thiazole-4-carboxylates were synthesized from thiosemicarbazones, which were cyclized with ethyl bromopyruvate . Similarly, ethyl 2-substituted-aminothiazole-4-carboxylate analogs were prepared and showed potential anticancer activity . The synthesis of these compounds is corroborated by various spectro-analytical techniques, including UV, FT-IR, NMR, and HR-MS .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often confirmed using X-ray crystallography, which provides detailed information about the crystal system, space group, and intermolecular interactions . Density functional theory (DFT) calculations, including frontier molecular orbitals (HOMO-LUMO) analysis and molecular electrostatic potential (MEP) maps, are also employed to understand the electronic structure and properties of these compounds .
Chemical Reactions Analysis
Thiazole derivatives can participate in various chemical reactions, including regioselective dipolar cycloadditions, which are influenced by the substitution pattern on the dipolarophile . The reactivity of these compounds can be further explored through their interactions with different reagents, leading to the formation of a diverse array of products with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like the trifluoromethyl group can significantly affect these properties. Theoretical studies using DFT methods provide insights into the electronic structure, which is crucial for understanding the reactivity and interaction of these molecules with biological targets .
科学的研究の応用
Synthesis and Chemical Applications
Precursor for Analog Synthesis : Ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate, a closely related compound, is used as a precursor for synthesizing ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs. This process involves Michael-like addition of secondary amines and further isolation by solvent removal and acid/base extraction (Boy & Guernon, 2005).
Formation of Thiazole Compounds with Antimicrobial Properties : Another variation, ethyl-2-(4'-hydroxyphenyl)-4-(trifluromethyl) thiazole-5-carboxylate, is used in synthesizing novel thiazole compounds containing an ether structure. These compounds exhibit fungicidal activities, especially against Gibberella saubinetii and Pellicularia sasakii (Qiu, 2015).
Synthesis of Anti-Proliferative Compounds
- Anticancer Activity : Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, a related derivative, has been used in synthesizing compounds with potential anticancer activity. These compounds, when tested against breast cancer cells MCF7, showed significant antiproliferative activity (Sonar et al., 2020).
Safety And Hazards
特性
IUPAC Name |
ethyl 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2S/c1-2-19-12(18)10-7-20-11(17-10)8-3-5-9(6-4-8)13(14,15)16/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZAGGBIOXLKPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701154411 | |
| Record name | 4-Thiazolecarboxylic acid, 2-[4-(trifluoromethyl)phenyl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701154411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate | |
CAS RN |
175204-88-3 | |
| Record name | 4-Thiazolecarboxylic acid, 2-[4-(trifluoromethyl)phenyl]-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Thiazolecarboxylic acid, 2-[4-(trifluoromethyl)phenyl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701154411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(Dimethylamino)vinyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B1301715.png)
![(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B1301729.png)




![6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1301771.png)





